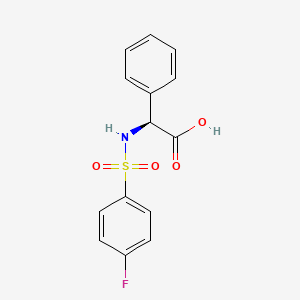

(S)-2-(4-fluorophenylsulfonamido)-2-phenylacetic acid

CAS No.:

Cat. No.: VC13310139

Molecular Formula: C14H12FNO4S

Molecular Weight: 309.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H12FNO4S |

|---|---|

| Molecular Weight | 309.31 g/mol |

| IUPAC Name | (2S)-2-[(4-fluorophenyl)sulfonylamino]-2-phenylacetic acid |

| Standard InChI | InChI=1S/C14H12FNO4S/c15-11-6-8-12(9-7-11)21(19,20)16-13(14(17)18)10-4-2-1-3-5-10/h1-9,13,16H,(H,17,18)/t13-/m0/s1 |

| Standard InChI Key | RDYJUVZFLCNBPH-ZDUSSCGKSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)[C@@H](C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)F |

| SMILES | C1=CC=C(C=C1)C(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)F |

| Canonical SMILES | C1=CC=C(C=C1)C(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)F |

Introduction

Chemical Identity and Synthesis

(S)-2-(4-Fluorophenylsulfonamido)-2-phenylacetic acid (CAS 117309-49-6) is a chiral sulfonamide derivative with the molecular formula C₁₄H₁₂FNO₄S and a molecular weight of 309.31 g/mol . Its IUPAC name is {[(4-fluorophenyl)sulfonyl]amino}(phenyl)acetic acid, and it is characterized by an (S)-configuration at the stereogenic center, which critically influences its biological activity . Key physicochemical properties include a density of 1.426 g/cm³, a melting point of 179–181°C, and a boiling point of 490.4°C .

Synthesis Methods

The compound is synthesized via a two-step process:

-

Diazotization-Addition Reaction: 4-Fluoroaniline undergoes diazotization with nitrous acid in the presence of vinylidene chloride, phase-transfer catalysts (e.g., tetrabutylammonium chloride), and copper-based catalysts (e.g., copper acetate) to yield 1-(2,2,2-trichloroethyl)-4-fluorobenzene intermediates .

-

Acid Hydrolysis: The intermediate is hydrolyzed under acidic conditions (e.g., 25% HCl) at 60–120°C to form the final product . This method, detailed in patent CN106928044A, achieves high purity (>99%) after recrystallization .

Structural and Stereochemical Analysis

The compound features:

-

A 4-fluorophenylsulfonamido group that enhances electrophilicity and hydrogen-bonding capacity.

-

A phenylacetic acid moiety contributing to hydrophobic interactions.

-

An (S)-configuration at the chiral center, which is critical for target binding .

Pharmacological Properties

Anticancer Activity

(S)-2-(4-Fluorophenylsulfonamido)-2-phenylacetic acid exhibits potent anticancer activity, particularly against prostate (PC3) and breast (MCF-7) cancer cell lines . In MTS assays, derivatives with electron-withdrawing groups (e.g., nitro) show enhanced potency, with IC₅₀ values as low as 52 μM (PC3) . The fluorophenyl group enhances membrane permeability and target affinity .

Table 1: Cytotoxic Activity of Selected Derivatives

| Compound | Substituent | IC₅₀ (PC3, μM) | IC₅₀ (MCF-7, μM) |

|---|---|---|---|

| 2b | m-NO₂ | 52 | 191 |

| 2c | p-NO₂ | 80 | >250 |

| Imatinib | – | 40 | 79 |

Enzyme Inhibition

The compound acts as a histone deacetylase (HDAC) inhibitor, with an IC₅₀ of 0.14 μM in enzyme assays . Docking studies reveal hydrogen bonds between the sulfonamido group and HDAC’s zinc-binding domain .

Applications in Research

Pharmaceutical Development

The compound serves as:

-

A key intermediate in synthesizing anti-inflammatory and anticancer agents .

-

A solubility enhancer for hydrophobic drugs due to its polar sulfonamido group .

Biochemical Studies

It is used to study enzyme inhibition mechanisms, particularly HDACs and PI3Ks, owing to its electrophilic sulfonyl group .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume